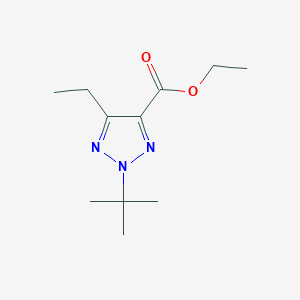
2-Hydrazinyl-5-methylpyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydrazinyl-5-methylpyrimidin-4(3H)-one is a heterocyclic organic compound featuring a pyrimidine ring substituted with hydrazinyl and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-5-methylpyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyrimidin-4(3H)-one.
Hydrazination: The key step involves the introduction of the hydrazinyl group. This can be achieved by reacting 2-methylpyrimidin-4(3H)-one with hydrazine hydrate under reflux conditions.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the hydrazination reaction efficiently.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product yield.
Automated Purification: Employing automated purification systems to streamline the isolation and purification process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydrazinyl-5-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazinyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and alkylating agents are often used in substitution reactions.
Major Products Formed
Oxidation Products: Oxidation typically yields oxo derivatives.
Reduction Products: Reduction can produce hydrazine derivatives.
Substitution Products: Substitution reactions can lead to a variety of functionalized pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hydrazinyl-5-methylpyrimidin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antiviral agents.
Biological Studies: The compound is used in studies investigating enzyme inhibition and receptor binding.
Materials Science: It is utilized in the synthesis of novel materials with unique electronic and optical properties.
Industrial Applications: The compound finds use in the development of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 2-Hydrazinyl-5-methylpyrimidin-4(3H)-one involves:
Molecular Targets: The compound can interact with various biological targets, including enzymes and receptors.
Pathways Involved: It may modulate biochemical pathways related to cell proliferation, apoptosis, and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydrazinyl-4-methylpyrimidine: Similar structure but with different substitution patterns.
5-Hydrazinyl-2-methylpyrimidine: Another isomer with distinct chemical properties.
2-Hydrazinyl-5-ethylpyrimidin-4(3H)-one: An ethyl-substituted analogue.
Uniqueness
2-Hydrazinyl-5-methylpyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogues. This uniqueness makes it a valuable compound for targeted research and application development.
Eigenschaften
CAS-Nummer |
33575-17-6 |
|---|---|
Molekularformel |
C5H8N4O |
Molekulargewicht |
140.14 g/mol |
IUPAC-Name |
2-hydrazinyl-5-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H8N4O/c1-3-2-7-5(9-6)8-4(3)10/h2H,6H2,1H3,(H2,7,8,9,10) |
InChI-Schlüssel |
VGYDZMSZARMTMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(NC1=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl ((2S)-1-((2S)-2-(5-(10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indol-3-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate](/img/structure/B13108128.png)
![tert-butyl (1S,4R,5R)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13108133.png)

![1h-Cyclopenta[e]pyrrolo[1,2-a]pyrazine](/img/structure/B13108147.png)





![Methyl3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoatehydrochloride](/img/structure/B13108195.png)
![[2,2'-Bipyridine]-5-carboxamide](/img/structure/B13108196.png)


